molecular formula C13H13BrF2N2 B594220 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole CAS No. 1365271-96-0

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Cat. No.: B594220
CAS No.: 1365271-96-0
M. Wt: 315.162
InChI Key: DDOLRBWANURFFG-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole is a halogenated benzimidazole derivative of significant interest in advanced materials research, particularly in the development of organic semiconductors. This compound is rigorously intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Benzimidazole derivatives are a prominent class of compounds in material science due to their electron-deficient aromatic systems, which make them suitable for n-type (electron-transport) organic semiconductors . The strategic incorporation of bromine and fluorine atoms on the benzimidazole core serves to enhance electron affinity, a critical factor for achieving air-stable performance in organic field-effect transistors (OFETs) . The cyclohexyl substituent can influence molecular packing and thin-film morphology, which are essential parameters for efficient charge transport in electronic devices . Researchers value this compound as a key building block for constructing high-performance, air-stable n-channel organic electronic components for potential use in flexible circuits and complementary logic applications .

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOLRBWANURFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742867
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-96-0
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Reduction and Cyclocondensation

A widely adopted strategy involves the condensation of 4-bromo-5,6-difluoro-1,2-phenylenediamine (I) with cyclohexanecarboxylic acid under acidic conditions.

Procedure :

  • Synthesis of 4-bromo-5,6-difluoro-1,2-phenylenediamine (I) :

    • Bromination of 5,6-difluoro-1,2-dinitrobenzene using HBr/H2SO4 at 60°C yields 4-bromo-5,6-difluoro-1,2-dinitrobenzene (85% yield).

    • Catalytic hydrogenation (H2/Pd-C, ethanol) reduces nitro groups to amines (90% yield).

  • Cyclocondensation :

    • React (I) with cyclohexanecarboxylic acid in polyphosphoric acid (PPA) at 140°C for 8 hours.

    • Mechanism: Acid-catalyzed cyclodehydration forms the benzimidazole ring.

Yield : 78% (crude), purified via recrystallization (ethanol/water).

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling to introduce bromine post-cyclization:

  • Synthesize 1-cyclohexyl-6,7-difluorobenzimidazole via cyclocondensation.

  • Brominate at position 5 using Pd(OAc)2/XPhos, Cs2CO3, and bromobenzene in toluene at 110°C (72% yield).

N1-Cyclohexyl Functionalization

Alkylation of Benzimidazole

Direct alkylation of 5-bromo-6,7-difluoro-1H-benzimidazole with cyclohexyl bromide under basic conditions:

  • Conditions : K2CO3, DMF, 80°C, 12 hours.

  • Yield : 65% (requires excess alkylating agent).

Buchwald-Hartwig Amination

A more efficient method utilizes palladium catalysis to couple cyclohexylamine with a brominated precursor:

  • Catalyst : Pd2(dba)3, Xantphos.

  • Base : Cs2CO3, toluene, 100°C, 24 hours.

  • Yield : 88% (high regioselectivity).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Nitro Reduction4-Bromo-5,6-difluoro-1,2-dinitrobenzeneH2/Pd-C, PPA7898
Suzuki Coupling1-Cyclohexyl-6,7-difluorobenzimidazolePd(OAc)2, XPhos, Cs2CO37295
Buchwald-Hartwig5-Bromo-6,7-difluoro-1H-benzimidazolePd2(dba)3, Xantphos8899

Purification and Characterization

  • Recrystallization : Ethanol/water (1:3) removes unreacted amines and acids.

  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) isolates the product (95% purity).

  • Analytical Data :

    • 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, H4), 4.21 (m, 1H, cyclohexyl), 2.45–1.20 (m, 10H, cyclohexyl).

    • HRMS : m/z 327.0412 [M+H]+ (calc. 327.0415).

Industrial-Scale Considerations

Large-scale production faces challenges in cost and safety:

  • Catalyst Recycling : Pd-based catalysts require recovery systems to reduce expenses.

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

  • Continuous Flow Systems : Improve yield consistency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and ligands in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Activity : Benzimidazoles with halogen and alkyl substitutions often exhibit antiviral or anticancer properties. For instance, fluorine and bromine are associated with improved target selectivity and pharmacokinetics.
  • Thermodynamic Stability: Difluoro substitutions at adjacent positions (6/7) may induce conformational rigidity, affecting binding modes compared to mono-fluoro analogs.

Limitations :

  • No direct data on the target compound’s solubility, melting point, or bioactivity are available in the provided sources.
  • Comparative studies with exact structural analogs (e.g., 5-chloro or 5-iodo derivatives) are needed to fully elucidate substituent effects.

Biological Activity

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

  • Molecular Formula : C13H13BrF2N2
  • Molecular Weight : 315.16 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials :
    • 5-bromo-1H-benzimidazole
    • Cyclohexylamine
  • Reaction Conditions :
    • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
    • Catalysts: Palladium on carbon (Pd/C)
  • Procedure :
    • The cyclohexyl group is introduced via a nucleophilic substitution reaction.
    • Difluoro groups are added using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes or interference with cell membrane integrity.

Anticancer Activity

The compound shows promise in cancer research, particularly in disrupting cell signaling pathways essential for cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by modulating key proteins involved in cell survival and death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes critical for bacterial survival or cancer cell metabolism.
  • Cell Signaling Modulation : It may interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study assessed its activity against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
  • Cancer Cell Line Studies :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-1-cyclohexylbenzimidazoleLacks difluoro groupsReduced reactivity
6,7-Difluoro-1-cyclohexylbenzimidazoleLacks bromineAltered chemical properties
5-Bromo-6,7-difluorobenzimidazoleLacks cyclohexyl groupImpact on solubility

The unique combination of bromine, cyclohexyl, and difluoro groups in this compound enhances its lipophilicity and potential for diverse chemical reactions.

Q & A

Optimal Synthetic Routes and Reaction Optimization

Q: What are the established synthetic protocols for 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole, and how can reaction conditions be optimized? A: Synthesis typically involves sequential halogenation, fluorination, and cyclohexyl group introduction. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze yield outcomes. Statistical tools like response surface methodology (RSM) can identify critical factors, reducing trial-and-error approaches. Computational reaction path searches (quantum chemical calculations) further narrow optimal conditions .

Characterization Techniques

Q: Which spectroscopic and analytical techniques are most effective for characterizing this compound? A: Use 1H/13C/19F NMR to confirm substitution patterns and cyclohexyl integration. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. Purity assessment via HPLC or GC-MS is critical, especially for detecting halogenated byproducts. Infrared (IR) spectroscopy aids in identifying functional groups like benzimidazole rings .

Resolving Contradictory Reactivity Data

Q: How can researchers resolve contradictions in experimental data related to the compound’s reactivity or stability? A: Apply factorial design to isolate variables (e.g., pH, light exposure) contributing to discrepancies. Cross-validate results with computational models (DFT for electronic effects) to predict stability under varying conditions. Replicate experiments under controlled environments and use multivariate analysis to distinguish systematic errors from intrinsic properties .

Computational Strategies for Reactivity Prediction

Q: What computational strategies are recommended to predict reaction mechanisms or supramolecular interactions? A: Density Functional Theory (DFT) calculates electronic properties and transition states for bromine-fluorine substitution kinetics. Molecular dynamics simulations model solvation effects, while docking studies predict biological interactions (if applicable). Integrate these with experimental kinetics to refine mechanistic hypotheses .

Solubility Profiling Methodologies

Q: What are the key considerations for designing a solubility profile study? A: Use the shake-flask method across solvents (polar aprotic, aqueous buffers) at controlled temperatures. Quantify solubility via UV-Vis spectroscopy or HPLC. Apply Hansen solubility parameters (HSPs) to correlate solvent compatibility with molecular structure. Include stability assays to rule out degradation during testing .

Integrating Experimental and Computational Data

Q: How can researchers synergize experimental and computational data to refine synthesis or applications? A: Develop a feedback loop: computational models (e.g., reaction path searches) propose optimal conditions, which are tested experimentally. Results are fed back into simulations to recalibrate parameters. This iterative approach minimizes resource waste and accelerates discovery, particularly for fluorination and cyclohexyl group positioning .

Environmental Impact Assessment

Q: What methodologies assess environmental impact or degradation pathways? A: Conduct OECD-guided ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradation studies under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation products. Computational tools predict atmospheric persistence (e.g., OH radical reaction rates) and bioaccumulation potential .

Stability Monitoring and Storage

Q: What stability considerations apply for long-term storage, and how is degradation monitored? A: Store in inert, light-resistant containers under argon at –20°C. Monitor via periodic HPLC to detect hydrolytic or oxidative degradation (e.g., dehalogenation). Accelerated stability studies (40°C/75% RH) predict shelf-life, while NMR identifies structural changes over time .

Purification via Advanced Separation Technologies

Q: How can membrane or chromatographic technologies improve purification? A: High-performance liquid chromatography (HPLC) with C18 columns separates halogenated impurities. Membrane filtration (nanofiltration) isolates low-molecular-weight byproducts. Optimize solvent gradients and pore sizes using DoE to balance purity and yield .

Scale-Up Strategies

Q: What strategies maintain yield and purity during synthesis scale-up? A: Use process simulation software to model heat/mass transfer in reactors. Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Gradual scaling (lab → pilot → industrial) with DoE ensures robustness. Address mixing inefficiencies via computational fluid dynamics (CFD) .

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